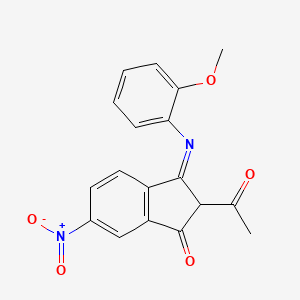
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a methoxyphenyl group, an imino group, and a nitro group
Preparation Methods
The synthesis of 2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one typically involves multiple steps, starting with the preparation of the indene core. The synthetic route may include the following steps:
Formation of the Indene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The acetyl, methoxyphenyl, imino, and nitro groups are introduced through various substitution reactions. Common reagents used in these steps include acetyl chloride, methoxybenzene, and nitrobenzene derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The imino group can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of substituted indene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one can be compared with other similar compounds, such as:
2-Acetyl-3-(3-methoxyphenyl)imino-6-nitroinden-1-one: This compound has a similar structure but with a different position of the methoxy group, which can lead to different chemical and biological properties.
2-Acetyl-3-(4-methoxyphenyl)imino-6-nitroinden-1-one:
2-Acetyl-3-(2-hydroxyphenyl)imino-6-nitroinden-1-one: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its chemical behavior and biological activity.
Properties
IUPAC Name |
2-acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)16-17(19-14-5-3-4-6-15(14)25-2)12-8-7-11(20(23)24)9-13(12)18(16)22/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZHYDGDBNTRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC=CC=C2OC)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













